1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(6-9(11)7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWWQAXEUWHNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-06-0 | |
| Record name | 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Phenyl 3 Azabicyclo 3.1.0 Hexan 2 One and Its Derivatives
Established and Foundational Synthetic Pathways
Foundational methods for synthesizing the 3-azabicyclo[3.1.0]hexane core often rely on the formation of one of the constituent rings from an acyclic or monocyclic precursor.
One of the most direct methods for constructing the 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one system involves the cyclization of carefully designed linear precursors. A notable example is the reaction of methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate with an azide, followed by reduction and internal cyclization to yield the target lactam. semanticscholar.org This pathway builds the pyrrolidinone ring onto a pre-existing phenyl-substituted cyclopropane (B1198618). semanticscholar.org
Another powerful strategy involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comresearchgate.net This method begins with readily available linear substrates and, through an intramolecular Michael addition, forges the bicyclic ring system. mdpi.com The reaction is typically promoted by a strong base, such as potassium tert-butoxide (tBuOK), and can be influenced by additives like 18-crown-6 (B118740) ether to improve reaction efficiency. mdpi.comresearchgate.net This approach allows for the synthesis of a variety of substituted 1-phenyl-3-azabicyclo[3.1.0]hexan-2-ones with good to excellent yields. researchgate.net
| Entry | R¹ Substituent | R² Substituent | Yield (%) | Diastereomeric Ratio (dr) |
| 2a | 4-Cl | 4-Me | 82 | ~2:1 |
| 2b | 4-Cl | 4-tBu | 81 | ~3:2 |
| 2j | 4-OMe | H | 72 | ~2:1 |
| 2l | 4-Me | H | 67 | ~5:4 |
| 2k | 3-OMe | H | 80 | ~5:3 |
Table 1: Synthesis of this compound derivatives via base-promoted intramolecular addition. Data sourced from mdpi.com.
Intramolecular cyclopropanation involves forming the three-membered cyclopropane ring as the final key step. These strategies often start with a monocyclic pyrrolidine (B122466) or pyrrolidinone derivative. For instance, manganese(III)-induced oxidative intramolecular cyclization of N-propenyl-3-oxobutanamides can produce the 3-azabicyclo[3.1.0]hexan-2-one core in good yields. thieme-connect.comthieme-connect.com
Transition metals are also frequently employed to facilitate this transformation. Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates represents a significant method for constructing the bicyclic system. bohrium.com Similarly, dirhodium(II) catalysts have been shown to be highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with diazoacetates, allowing for diastereoselective formation of either the exo- or endo-isomer by carefully selecting the catalyst and hydrolysis conditions. researchgate.net
Ring expansion methodologies provide an alternative route to the 3-azabicyclo[3.1.0]hexane framework. These reactions typically start with a smaller, strained ring system that rearranges to form the desired product. For example, the ring expansion of 1-azabicyclo[n.1.0]alkanes, specifically aziridines fused to other rings, has become an attractive method for constructing larger nitrogen-containing heterocycles. researchgate.netarkat-usa.org While often used to expand the five-membered ring of a 1-azabicyclo[3.1.0]hexane into a six-membered piperidine, the underlying principles can be applied to the synthesis of the scaffold itself from smaller precursors. arkat-usa.org For instance, a diastereoselective synthesis of pyrrole-annulated cyclopropanes can be achieved from the reaction of pyrrole-2,3-diones with sulfonium (B1226848) ylides, which can then undergo a ring expansion to form pyridine-2,3-diones, demonstrating the formation and subsequent reaction of an azabicyclic system. rsc.org
Catalytic Innovations in Azabicyclo[3.1.0]hexane Construction
Modern synthetic chemistry has seen a surge in the development of catalytic methods, which offer high efficiency, selectivity, and atom economy. The synthesis of 3-azabicyclo[3.1.0]hexanes has significantly benefited from these advances, particularly through the use of transition metals. bohrium.comrjsvd.com
A variety of transition metals, including palladium, copper, rhodium, and ruthenium, have been successfully used to catalyze the formation of the 3-azabicyclo[3.1.0]hexane skeleton. bohrium.com These reactions often proceed through elegant cascade sequences, where multiple bonds are formed in a single operation from acyclic precursors. rjsvd.com
A noteworthy example is the palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. cpu.edu.cn This process constructs the chiral 3-azabicyclo[3.1.0]hexane core with high levels of stereocontrol, providing access to enantiomerically enriched products that are valuable for pharmaceutical development. cpu.edu.cn Other methods include copper-catalyzed Michael addition followed by intramolecular oxidative cyclization and silver-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. researchgate.net
Homogeneous gold catalysis has emerged as a particularly powerful tool for the synthesis of strained ring systems, including the bicyclo[3.1.0]hexane moiety. acs.org Gold catalysts, typically in the +1 oxidation state, are highly effective at activating alkynes and allenes toward nucleophilic attack, initiating complex cyclization cascades. acs.org
The gold-catalyzed cycloisomerization of 1,6-enynes is a prominent strategy for accessing the bicyclo[3.1.0]hexane core. d-nb.inforesearchgate.net The reaction is proposed to proceed through the formation of a cyclopropyl (B3062369) gold carbene intermediate, which can then undergo various transformations. acs.org This methodology has been applied to the synthesis of a range of bicyclic products. d-nb.info Furthermore, gold catalysis can enable oxidative Büchner-type cyclopropanation, allowing for the cycloisomerization of diynamides to furnish fused N-heterocyclic products with challenging structural skeletons. researchgate.net
Transition Metal-Catalyzed Transformations
Palladium-Catalyzed Asymmetric Cyclizations and Carbonylations
Palladium catalysis offers a powerful tool for the construction of the 3-azabicyclo[3.1.0]hexan-2-one core. One notable approach is the intramolecular oxidative aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. nih.govrsc.org This transformation proceeds through an amidopalladation followed by a β-hydride elimination to forge the C-N bond, yielding the bicyclic lactam. nih.gov The reaction is tolerant of various functional groups on the aryl substituents and utilizes molecular oxygen as the terminal oxidant. nih.govrsc.org
A mild and efficient method for accessing chiral 3-azabicyclo[3.1.0]hexanes involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation cascade of 1,6-enynes. researchgate.net This process is compatible with a range of nucleophiles, including alcohols, phenols, and amines, and results in the formation of two rings, three C-C bonds, and two adjacent quaternary stereocenters with high enantioselectivity. researchgate.net
Furthermore, palladium catalysts have been employed in the cyclopropanation of maleimides using N-tosylhydrazones as a carbene source. rsc.org This method provides straightforward access to a variety of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org
| Methodology | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Intramolecular aza-Wacker-type cyclization | Vinyl cyclopropanecarboxamides | Forms C-N bond via amidopalladation/β-hydride elimination; uses O₂ as oxidant. | nih.govrsc.org |
| Asymmetric cyclization/cyclopropanation/carbonylation | 1,6-enynes | Cascade reaction forming multiple bonds and stereocenters with high enantioselectivity. | researchgate.net |
| Cyclopropanation of maleimides | Maleimides, N-tosylhydrazones | High yields and diastereoselectivities for substituted derivatives. | rsc.org |
Rhodium-Catalyzed Denitrogenative Transannulations and C-H Functionalizations
Rhodium catalysts are instrumental in the synthesis of bicyclic nitrogen heterocycles. A key strategy is the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with alkenes, such as glycals, to produce pyrroline-fused N-glycosides. nih.gov This reaction proceeds with high regioselectivity and stereoselectivity. nih.gov
Another powerful rhodium-catalyzed approach involves the diastereoselective tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes. acs.org This atom-economic process provides access to bicyclo[3.1.0]hexane systems. Dirhodium(II) catalysts are also highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %). nih.gov By selecting the appropriate rhodium catalyst and hydrolysis conditions, either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be obtained with high selectivity. nih.gov
Rhodium-catalyzed C-H activation has also emerged as a valuable tool. For instance, the C-H activation/[4+2] annulation of α,β-unsaturated amides with bicyclic alkenes furnishes novel bridged-ring systems in good to excellent yields with high diastereoselectivity. nih.gov
Copper-Mediated Oxidative Cyclizations
Copper-based catalytic systems provide versatile pathways for constructing the 3-azabicyclo[3.1.0]hexane skeleton through oxidative cyclizations. One such method involves the copper-mediated aerobic intramolecular cyclopropanation of N-allyl enamine carboxylates to afford 3-azabicyclo[3.1.0]hex-2-enes. researchgate.netacs.org This methodology is part of a system of orthogonal reactivity where slight modifications to the reaction conditions can alternatively lead to 4-carbonylpyrroles. acs.org
Copper catalysis is also effective in the aminoazidation of unactivated alkenes, which proceeds via a nucleophilic aminocyclization. nih.gov Mechanistic studies suggest the reaction involves an initial intramolecular aminocupration of the alkene. nih.gov Additionally, copper(II) salts in the presence of an oxidant like MnO₂ can catalyze the oxidative amination of vinyl arenes with N-arylsulfonamides to produce enamides. nih.gov This process is believed to involve nitrogen-radical intermediates. nih.gov
| Metal Catalyst | Methodology | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Rhodium | Denitrogenative Transannulation | N-sulfonyl-1,2,3-triazoles, glycals | Pyrroline-fused N-glycosides | nih.gov |
| Rhodium | Cyclopropanation | N-Boc-2,5-dihydropyrrole, ethyl diazoacetate | Diastereoselective synthesis of exo- or endo-isomers | nih.gov |
| Copper | Aerobic Oxidative Cyclization | N-allyl enamine carboxylates | 3-Azabicyclo[3.1.0]hex-2-enes | researchgate.netacs.org |
| Copper | Oxidative Amination | Vinyl arenes, N-arylsulfonamides | Enamides via nitrogen-radical intermediates | nih.gov |
Organocatalytic and Transition Metal-Free Protocols
While transition metals are prevalent, metal-free approaches to the 3-azabicyclo[3.1.0]hexane core have been developed. These methods offer alternatives that avoid potentially toxic or expensive metal catalysts. One such strategy is a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com Using a strong base like potassium tert-butoxide (tBuOK), this reaction delivers highly substituted 3-azabicyclo[3.1.0]hexan-2-ones. mdpi.com
Another significant metal-free approach is the 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes. beilstein-journals.org This reaction can be used to generate spiro-fused 3-azabicyclo[3.1.0]hexane derivatives with high diastereofacial selectivity. beilstein-journals.org
C-H Activation-Driven Synthetic Routes
C-H activation represents a modern and efficient strategy for molecular synthesis. A catalytic, enantioselective C-H activation step was pivotal in streamlining the synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor of the nuclear factor-κB inducing kinase (NIK). thieme-connect.com This approach significantly shortened a previous 13-step synthesis to just 7 linear steps, enabling the production of multigram quantities of the target molecule. thieme-connect.com Palladium-catalyzed transannular C-H functionalization of alicyclic amines has also been reported as a powerful method for creating these bicyclic structures. mdpi.com
Stereoselective Synthesis of this compound Architectures
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Asymmetric Synthetic Routes to Enantiomerically Enriched Compounds
Achieving enantiomeric enrichment in the synthesis of the this compound core and its analogs has been accomplished through various catalytic asymmetric reactions.
Palladium-catalyzed asymmetric hydrogenation of enamines is a well-established method for producing chiral amines and can be applied to the synthesis of related cyclic structures. dicp.ac.cn Furthermore, palladium-catalyzed asymmetric cascade reactions of 1,6-enynes have proven effective for the enantioselective construction of chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net Another palladium-catalyzed asymmetric cascade involves the acetoxylative cyclization and acyl transfer of alkyne-tethered malononitriles, which creates multifunctionalized nitriles with α-all-carbon quaternary stereocenters in high enantiomeric ratios. dicp.ac.cn
An intramolecular cyclopropanation of phenylglycine derivatives has been used to produce a diastereomeric mixture of azabicyclo[3.1.0]hexanols, which serve as precursors to chiral piperidinones. thieme-connect.com Copper catalysis has also been utilized for asymmetric synthesis; for example, the 1,3-dipolar cycloaddition of azomethine ylides with trisubstituted cyclopropenes, catalyzed by a chiral copper-Ph-Phosferrox complex, yields 3-azabicyclo[3.1.0]hexane skeletons with five contiguous stereocenters. acs.org
| Catalyst System | Reaction Type | Key Stereochemical Outcome | Reference |
|---|---|---|---|
| Palladium/Chiral Ligand | Asymmetric cascade of 1,6-enynes | High enantioselectivity for chiral bicyclic products. | researchgate.net |
| Palladium/Chiral Ligand | Asymmetric acetoxylative cyclization | Creates α-all-carbon quaternary stereocenters with high e.r. | dicp.ac.cn |
| Copper/Chiral Ph-Phosferrox | 1,3-Dipolar Cycloaddition | Constructs five contiguous stereocenters. | acs.org |
Diastereoselective Control in Cycloaddition and Cyclization Reactions
Diastereoselective control is a critical aspect of the synthesis of 3-azabicyclo[3.1.0]hexane systems due to the presence of multiple stereocenters. Researchers have successfully employed both cycloaddition and cyclization strategies to achieve high levels of diastereoselectivity.
One of the most prominent methods for constructing the 3-azabicyclo[3.1.0]hexane core is the [3+2] cycloaddition reaction between azomethine ylides and cyclopropenes. This approach has been shown to proceed with a high degree of diastereoselectivity. For instance, the reaction of azomethine ylides generated from isatin (B1672199) derivatives with various cyclopropenes produces spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, often as a single major diastereomer. Similarly, multicomponent 1,3-dipolar cycloadditions involving ninhydrin (B49086), α-amino acids, and cyclopropenes provide access to 3-azabicyclo[3.1.0]hexane-2,2′-indenes with complete stereoselectivity. The reaction of the stable azomethine ylide derived from Ruhemann's purple with 3-substituted and 3,3-disubstituted cyclopropenes also affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. e-bookshelf.denih.gov Theoretical studies using density functional theory (DFT) have shown that the transition-state energies in these reactions are consistent with the experimentally observed stereoselectivity. e-bookshelf.de
Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is another effective method for achieving diastereoselective synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. By carefully selecting the catalyst and hydrolysis conditions, either the exo- or endo-diastereomer can be formed with high selectivity. nih.gov
Furthermore, a three-step sequence involving a copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes, followed by a 5-exo-dig cyclization and subsequent ionic hydrogenation, yields 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity (dr > 95:5). chemrxiv.org The high selectivity is attributed to the hydride transfer occurring on the less sterically hindered face of the intermediate N-acyliminium ion. chemrxiv.org
A base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has also been developed to access conformationally restricted 3-azabicyclo[3.1.0]hexan-2-ones. This method results in the formation of diastereomeric mixtures, with the ratio being dependent on the substitution pattern of the starting material. researchgate.net
Chiral Auxiliary-Mediated Syntheses for Optical Purity
The attainment of high optical purity in the synthesis of this compound and its derivatives is crucial for their potential therapeutic applications. Chiral auxiliaries have been employed to induce stereoselectivity in key bond-forming steps, leading to the formation of enantiomerically enriched products.
One notable example involves the use of a chiral p-tolylsulfinyl group as a chiral auxiliary. This approach has been successfully applied to the synthesis of optically active 3-azabicyclo[3.1.0]hexane. The sulfinyl group directs the stereochemical outcome of an intramolecular C-H insertion of a cyclopropylmagnesium carbenoid, which is generated from the corresponding sulfoxide. nih.gov
Another strategy utilizes chiral amines, such as (R)-phenylglycinol, as chiral auxiliaries in Strecker reactions to synthesize enantiomerically enriched cyclopropane-containing α-amino acids, which are precursors to chiral bicyclic lactams. rsc.org While this has been demonstrated for related structures, the principle can be extended to the synthesis of optically pure this compound derivatives.
The use of enantiopure starting materials, which can be considered a form of substrate-controlled synthesis, is also a viable strategy. For instance, the enantioselective synthesis of related 5-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of milnacipran, can be achieved through the use of enantiopure starting materials or via kinetic resolution. rsc.org
Below is a table summarizing the application of chiral auxiliaries in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives and related compounds.
| Chiral Auxiliary | Synthetic Method | Target Scaffold | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|
| p-Tolylsulfinyl group | Intramolecular C-H insertion of a cyclopropylmagnesium carbenoid | Optically active 3-azabicyclo[3.1.0]hexane | Not specified |
| (R)-Phenylglycinol | Strecker reaction | Enantiomerically enriched cyclopropane-containing α-amino acids | Not specified |
Synthetic Utility of Advanced Chemical Intermediates
The construction of the complex 3-azabicyclo[3.1.0]hexane framework often relies on the use of highly reactive and versatile chemical intermediates. Azomethine ylides and cyclopropene (B1174273) dipolarophiles have proven to be particularly valuable in this regard.
Azomethine ylides are highly reactive 1,3-dipoles that have been extensively used in the synthesis of five-membered nitrogen-containing heterocycles, including the pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane system. These ylides can be generated in situ from a variety of precursors, most commonly through the thermal or base-induced ring-opening of aziridines or the condensation of α-amino acids with carbonyl compounds.
In the context of 3-azabicyclo[3.1.0]hexane synthesis, the condensation of α-amino acids with cyclic ketones such as ninhydrin, isatin, alloxan, and tryptanthrin (B1681603) has been a fruitful strategy for generating azomethine ylides. These transient intermediates are then trapped by a suitable dipolarophile, such as a cyclopropene, in a [3+2] cycloaddition reaction to furnish the desired bicyclic scaffold. The reaction can be performed as a one-pot, three-component process, which is highly atom-economical and efficient.
The stability of the azomethine ylide can also be a factor. For example, the reaction of ninhydrin with proline leads to the formation of a stable azomethine ylide, the protonated form of Ruhemann's purple, which can be isolated and subsequently reacted with cyclopropenes. e-bookshelf.de This stable ylide has demonstrated high reactivity towards a diverse range of cyclopropenes. e-bookshelf.de
Cyclopropenes are highly strained and reactive molecules, making them excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. Their high strain energy is released upon reaction, providing a strong thermodynamic driving force. A wide variety of substituted cyclopropenes have been utilized in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, demonstrating the broad scope of this methodology.
Both 3-substituted and 3,3-disubstituted cyclopropenes readily react with azomethine ylides to yield the corresponding cycloadducts in moderate to good yields and with high diastereoselectivity. e-bookshelf.denih.gov Even unstable 1,2-disubstituted cyclopropenes can be successfully trapped by stable azomethine ylides under mild conditions. e-bookshelf.denih.gov The substituents on the cyclopropene ring can influence the reactivity and stereoselectivity of the cycloaddition. For example, in reactions with the stable azomethine ylide derived from Ruhemann's purple, 1,2-diphenylcyclopropenes with different substituents at the C3 position have been shown to smoothly undergo cycloaddition. e-bookshelf.denih.gov
The reaction of cyclopropenes containing additional unsaturation, such as multiple bonds, with stable azomethine ylides has been shown to proceed in a highly chemo- and diastereoselective manner, with the cycloaddition occurring exclusively at the cyclopropene double bond. e-bookshelf.de
Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 3 Azabicyclo 3.1.0 Hexan 2 One Systems
Intrinsic Reactivity Profile of the Bicyclic Lactam
The chemical behavior of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one is fundamentally governed by the interplay between the inherent strain of the bicyclic system and the electronic properties of the lactam moiety.
Influence of Ring Strain on Reactivity and Stability
The 3-azabicyclo[3.1.0]hexane framework is characterized by significant ring strain due to the fusion of a three-membered cyclopropane (B1198618) ring and a five-membered pyrrolidinone ring. This strain arises from bond angle distortion, forcing the constituent atoms into unfavorable geometries compared to their ideal acyclic counterparts. The cyclopropane ring, with its inherent ~60° bond angles, is the primary contributor to this strain.
This high level of ring strain is a driving force for reactions that lead to the opening of the cyclopropane ring, as this relieves the associated energy. researchgate.net For instance, in related bicyclo[3.1.0]hexanone systems, thermal or photochemical stimuli can induce ring-opening to form more stable aromatic or acyclic structures. nih.govnih.gov While specific computational studies on the strain energy of this compound are not widely available, it is understood that this stored energy makes the C1-C5 and C1-C6 bonds susceptible to cleavage under certain reaction conditions, such as hydrogenolysis. acs.org The stability of the bicyclic system is therefore a delicate balance; while kinetically stable under standard conditions, it is thermodynamically primed for reactions that alleviate its inherent strain.
Reactivity Characteristics of the Lactam Moiety
The lactam functionality within the this compound system exhibits reactivity that is typical of a cyclic amide, though modulated by the bicyclic framework. The lactam carbonyl group is susceptible to nucleophilic attack, and the adjacent nitrogen atom can participate in various chemical transformations.
Key reactivity characteristics include:
Reduction: The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding 1-phenyl-3-azabicyclo[3.1.0]hexane. nih.gov
Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to open the pyrrolidinone ring, yielding a cyclopropane-containing amino acid derivative.
N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions, a common strategy in the synthesis of derivatives for structure-activity relationship studies. thieme-connect.com
Nucleophilic Attack at the Carbonyl: The carbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles such as Grignard reagents or organolithium compounds. In related oxa-bicyclic systems, such reactions can lead to ring-opened products. researchgate.net
The fusion of the lactam to the cyclopropane ring introduces conformational rigidity, which can influence the stereochemical outcome of reactions at the lactam moiety. The accessibility of the carbonyl group to incoming nucleophiles may be sterically hindered by the bicyclic structure.
Detailed Reaction Mechanisms
The unique structure of the 3-azabicyclo[3.1.0]hexan-2-one system allows for a variety of mechanistically interesting transformations, including its formation via cycloaddition and subsequent rearrangements or ring-opening processes.
Elucidation of Cycloaddition Pathways and Regioselectivity
The most prominent and mechanistically studied reactions involving the 3-azabicyclo[3.1.0]hexane skeleton are 1,3-dipolar cycloadditions for its synthesis. researchgate.netnih.gov These reactions typically involve the in-situ generation of an azomethine ylide which then reacts with a cyclopropene (B1174273) dipolarophile. researchgate.netnih.gov
The general mechanism proceeds as follows:
Formation of the Azomethine Ylide: An azomethine ylide is generated, often from the reaction of an α-amino acid with a carbonyl compound. researchgate.net
1,3-Dipolar Cycloaddition: The generated 1,3-dipole (the azomethine ylide) reacts with a cyclopropene derivative. This is a concerted [π4s + π2s] cycloaddition.
Stereo- and Regioselectivity: The reaction is often highly stereoselective and diastereoselective. researchgate.net Density Functional Theory (DFT) calculations on related systems have shown that the cycloaddition is typically controlled by the interaction of the highest occupied molecular orbital (HOMO) of the cyclopropene with the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org The regioselectivity is dictated by the electronic and steric properties of the substituents on both the ylide and the cyclopropene. For instance, the ylide will approach the cyclopropene from the less sterically hindered face, leading to a specific diastereomer. beilstein-journals.org
Below is a table summarizing the outcomes of 1,3-dipolar cycloaddition reactions forming various 3-azabicyclo[3.1.0]hexane derivatives.
| Azomethine Ylide Precursors | Cyclopropene Derivative | Catalyst/Conditions | Yield | Key Finding | Reference |
|---|---|---|---|---|---|
| Ninhydrin (B49086) and Proline | Various 3-substituted and 3,3-disubstituted cyclopropenes | Aprotic solvents (e.g., 1,4-dioxane, acetonitrile), 65 °C | Moderate to good | High diastereofacial selectivity observed. | researchgate.net |
| Isatin (B1672199) derivatives and α-amino acids | Various cyclopropenes | One-pot, three-component reaction | Up to 89% | Efficient synthesis of spiro-fused derivatives. | nih.gov |
| Isatin and Sarcosine | Prochiral cyclopropenes | Cu(CH3CN)4BF4/Ph-Phosferrox complex | Up to 99% | Highly diastereo- and enantioselective desymmetrization. | researchgate.net |
Intramolecular Rearrangements and Cycloisomerizations
While research on intramolecular rearrangements and cycloisomerizations of this compound itself is limited, studies on analogous carbocyclic and heterocyclic systems provide insight into potential reaction pathways. The high ring strain makes these molecules susceptible to rearrangement under thermal or photochemical conditions.
For the related bicyclo[3.1.0]hex-3-en-2-one system, computational studies have detailed a thermal rearrangement pathway that proceeds through the cleavage of the internal cyclopropane C-C bond to form a singlet diradical intermediate. nih.govresearchgate.net This is followed by a 1,2-hydrogen shift to yield an aromatic phenol (B47542) tautomer. nih.gov The rate-determining step is the initial ring-opening, which has a high activation energy, consistent with the need for high temperatures (e.g., 280 °C) for such rearrangements. nih.gov Photochemical rearrangements can proceed through a triplet state, also involving the cleavage of the internal cyclopropane bond. nih.gov
It is plausible that under sufficient energetic input, this compound could undergo analogous rearrangements involving the cleavage of the C1-C5 bond, potentially leading to functionalized piperidinone or other heterocyclic structures. However, specific experimental evidence for such transformations on this particular saturated lactam is not yet documented in the literature.
Studies on Nucleophilic Additions and Ring Opening Processes
The strained cyclopropane ring in this compound is susceptible to cleavage by nucleophiles, often leading to ring-opened products. The regioselectivity of the ring opening depends on the nature of the nucleophile, the solvent, and the substitution pattern on the bicyclic system. researchgate.net
In the closely related 3-oxa-1-azabicyclo[3.1.0]hexan-2-one system, nucleophilic attack can occur at two primary sites: researchgate.net
Attack at the less substituted carbon of the aziridine (B145994) (cyclopropane analogue): This is often the preferred pathway, leading to the formation of a five-membered oxazolidinone ring with an appended aminomethyl group. This pathway is favored in polar solvents. researchgate.net
Attack at the lactam carbonyl: This can lead to the formation of an aziridinyl urea (B33335) derivative, a process that is more competitive under specific conditions, including the choice of solvent and reactant stoichiometry. researchgate.net
A general representation of these two competing pathways is shown below:
| Reaction Type | Nucleophile | Proposed Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Ring Opening | Amines (in polar solvents) | - | Aminomethyl oxazolidinone | researchgate.net |
| Ring Opening/Carbonyl Attack | Amines (controlled stoichiometry/solvent) | - | Aziridinyl urea | researchgate.net |
| Ring Opening | Grignard Reagents | - | Ring-opened oxazolidinone with C-C bond formation | researchgate.net |
| Hydrogenolysis | H2, Pd/C | - | Ring-opened product via C5-C6 bond cleavage | acs.org |
These studies on analogous systems suggest that the reactivity of this compound towards nucleophiles would likely involve a competition between attack at the lactam carbonyl and attack at the C5 or C6 positions of the cyclopropane ring, leading to either functionalization of the lactam or cleavage of the bicyclic system.
Derivatization Strategies and Analogue Development for Chemical Space Exploration
Functionalization at the Nitrogen Atom and Ring Positions
The secondary amine within the 3-azabicyclo[3.1.0]hexane core is a primary target for functionalization, allowing for the introduction of a wide array of substituents. Alkylation of the nitrogen atom is a common strategy to modulate the compound's lipophilicity and basicity, and to introduce groups that can form additional interactions with biological targets. For instance, the parent lactam, (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one, can be readily N-alkylated. semanticscholar.org A straightforward method involves heating the corresponding precursor, methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate, with a primary amine, such as propylamine, in a solvent like toluene (B28343) to yield N-propyl derivatives like (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexan-2-one. semanticscholar.org
Further reduction of the lactam carbonyl group provides the corresponding secondary amine, (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane, which serves as a versatile intermediate for further N-functionalization. semanticscholar.org This amine can be reacted with various electrophiles. For example, treatment with 4-bromo-2-methyl-2-butene in the presence of sodium bicarbonate leads to the synthesis of (±)-3-(3-Methylbut-2-enyl)-1-phenyl-3-azabicyclo[3.1.0]hexane. semanticscholar.org
Beyond the nitrogen atom, functionalization of the carbon skeleton of the bicyclic system offers another avenue for structural diversification. Palladium-catalyzed transannular C–H functionalization has been reported as a method to selectively modify C-H bonds at positions remote from the nitrogen atom in alicyclic amines, including the 3-azabicyclo[3.1.0]hexane core. sci-hub.se This advanced methodology allows for the direct formation of carbon-carbon bonds, enabling the introduction of aryl groups onto the carbocyclic framework. Additionally, derivatization can be achieved at the 6-position, particularly in 6-amino-3-azabicyclo[3.1.0]hexane systems, where the amino group can be reacted with various reagents to introduce complex functionalities. beilstein-journals.org
| Precursor Compound | Reagent(s) | Resulting Derivative | Reference |
| (±)-Methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate | Propylamine, Toluene | (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexan-2-one | semanticscholar.org |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane | 4-Bromo-2-methyl-2-butene, NaHCO₃, DMF | (±)-3-(3-Methylbut-2-enyl)-1-phenyl-3-azabicyclo[3.1.0]hexane | semanticscholar.org |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | Diborane, THF | (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane | semanticscholar.org |
Design and Synthesis of Spirocyclic Azabicyclo[3.1.0]hexane Derivatives
The creation of spirocyclic systems, where two rings share a single atom, is a powerful strategy for adding three-dimensional complexity to a molecular scaffold. For the 3-azabicyclo[3.1.0]hexane system, a reliable method for synthesizing bis-spirocyclic derivatives involves 1,3-dipolar cycloaddition reactions. beilstein-journals.orgnih.gov This approach utilizes the reaction of cyclopropenes with a stable azomethine ylide. nih.govbeilstein-archives.org
This synthetic route has been shown to be effective with both 3-substituted and 3,3-disubstituted cyclopropenes, yielding the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereoselectivity. beilstein-journals.orgnih.gov The reaction conditions can be optimized by screening various solvents, with aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at elevated temperatures favoring the formation of the desired products. nih.gov The mechanism of this cycloaddition has been studied using density functional theory (DFT), revealing it to be a kinetically controlled process. beilstein-archives.org
These spiro-fused derivatives are of significant interest due to their potential biological activities. Studies have shown that certain spiro-fused 3-azabicyclo[3.1.0]hexanes exhibit antiproliferative effects against tumor cell lines. mdpi.com The design of these complex structures introduces conformational rigidity and novel substituent vectors, which can be exploited for developing highly selective ligands for various biological targets.
Introduction of Halogenated Moieties and Other Electron-Withdrawing/Donating Substituents
The introduction of halogens and other substituents with varying electronic properties onto the phenyl ring of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one is a cornerstone of analogue development. These modifications can significantly alter the compound's pharmacokinetic and pharmacodynamic profiles by influencing factors such as metabolic stability, binding affinity, and membrane permeability.
Synthetic strategies often involve starting with appropriately substituted precursors. For example, derivatives such as 1-(4-Chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one can be synthesized, introducing a halogen at the para-position of the C-1 phenyl ring. mdpi.com More extensive halogenation patterns, such as in 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, have also been explored. google.com These compounds are often pursued for their ability to modulate biogenic amine transporters. google.com
Beyond halogens, a wide range of other substituents can be incorporated. Patent literature describes derivatives where the phenyl ring is substituted with groups such as alkyl (e.g., C₁₋₄ alkyl), alkoxy (e.g., C₁₋₄ alkoxy), and trifluoromethyl. google.com These modifications allow for a systematic probing of the electronic requirements for biological activity. For instance, electron-donating groups like alkoxy or alkyl can be contrasted with electron-withdrawing groups like halogens or trifluoromethyl to establish electronic structure-activity relationships. The synthesis of these analogues often relies on multi-step sequences starting from halogenated or otherwise functionalized phenyl-containing precursors. acs.org Furthermore, the reaction of 6-amino-3-azabicyclo[3.1.0]hexane building blocks with polychloronitrobutadienes introduces both chloro- and nitro- functionalities into the final molecule, creating highly functionalized derivatives. beilstein-journals.org
| Compound Name | Substituent(s) | Ring Position(s) | Reference |
| 1-(4-Chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 4-Chloro | Phenyl ring at C-1 | mdpi.com |
| 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | 3,4-Dichloro | Phenyl ring at C-1 | google.com |
| 3-(4-(Tert-butyl)phenyl)-1-(4-chlorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one | 4-Chloro, 4-(tert-butyl) | Phenyl rings at C-1 and N-3 | mdpi.com |
| 4-Methyl-3-phenyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 4-Methyl (tolyl) | Phenyl ring at C-1 | mdpi.com |
Construction of Analogue Libraries for Structure-Activity Relationship (SAR) Investigations
A systematic approach to understanding how molecular structure influences biological activity involves the design, synthesis, and evaluation of analogue libraries. For the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold, this has been a fruitful strategy for elucidating structure-activity relationships (SAR).
One notable example is the synthesis of a series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives to probe their affinity for sigma (σ) receptors. semanticscholar.org In this study, the nitrogen atom was functionalized with various alkyl and aralkyl groups (e.g., propyl, phenethyl, cyclohexylmethyl) to create a library of compounds. By comparing the binding affinities of these analogues, researchers determined that conformational restriction imposed by the bicyclic core was not detrimental to receptor affinity. The study also revealed that specific N-substituents could confer high affinity and selectivity for σ₁ receptors. semanticscholar.org
Similarly, libraries of 1-aryl-3-azabicyclo[3.1.0]hexanes with multiple substituents on the aryl ring have been constructed to investigate their roles as inhibitors of monoamine transporters. google.com By varying the substitution pattern on the phenyl ring (e.g., with different halogens or alkyl groups), these studies aim to develop compounds that can simultaneously inhibit the reuptake of norepinephrine, serotonin, and dopamine. The evaluation of such libraries provides crucial data for optimizing potency and selectivity, guiding the development of potential therapeutic agents for neuropsychiatric disorders. google.com The comparative analysis of different spiro-fused derivatives for their antiproliferative activity also constitutes a form of SAR investigation, linking specific structural features to cytotoxicity. mdpi.com
Structural Characterization Methodologies
Application of Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies are fundamental in determining the connectivity and chemical environment of atoms within a molecule. For 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a detailed picture of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen skeleton of a molecule. The 1H and 13C NMR spectra of this compound provide key insights into its structure.
1H NMR Spectroscopy: The proton NMR spectrum of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one in deuterated chloroform (B151607) (CDCl3) displays distinct signals corresponding to the different protons in the molecule. The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.15-7.42 ppm, integrating to five protons. The bicyclic core protons resonate in the upfield region. Specifically, a doublet of doublets at δ 1.06 ppm (J = 4.0, 4.6 Hz) and another at δ 1.45 ppm (J = 4.6, 8.0 Hz) are assigned to the diastereotopic methylene (B1212753) protons of the cyclopropane (B1198618) ring. A multiplet observed between δ 1.93-2.20 ppm corresponds to the methine proton of the cyclopropane ring. The protons of the pyrrolidinone ring appear as a doublet at δ 3.25 ppm (J = 10.4 Hz) and a doublet of doublets at δ 3.50 ppm (J = 5.6, 10.4 Hz). A broad singlet at δ 7.64 ppm is attributed to the N-H proton of the lactam. pharmaffiliates.com
13C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms. For this compound, the spectrum shows a total of nine distinct carbon signals, consistent with its molecular formula C11H11NO. The carbonyl carbon of the lactam is observed as a downfield signal at δ 178.27 ppm. The aromatic carbons of the phenyl ring resonate in the region of δ 126.44-135.64 ppm. The aliphatic carbons of the bicyclic system appear at δ 18.49, 22.15, 33.20, and 42.75 ppm. pharmaffiliates.com
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | 178.27 |
| Cipso-Ar | - | 135.64 |
| C-Ar | 7.15-7.42 (m) | 128.22 |
| C-Ar | 127.76 | |
| C-Ar | 126.44 | |
| CH-N | 3.50 (dd, J = 5.6, 10.4 Hz) | 42.75 |
| CH2-N | 3.25 (d, J = 10.4 Hz) | - |
| C-quaternary | - | 33.20 |
| CH-cyclopropane | 1.93-2.20 (m) | 22.15 |
| CH2-cyclopropane | 1.06 (dd, J = 4.0, 4.6 Hz), 1.45 (dd, J = 4.6, 8.0 Hz) | 18.49 |
| N-H | 7.64 (s, broad) | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, exhibits characteristic absorption bands. A strong absorption band is observed at approximately 1668 cm-1, which is indicative of the carbonyl (C=O) stretching vibration of the five-membered lactam ring. pharmaffiliates.com The presence of the N-H bond in the lactam is confirmed by a broad absorption band in the region of 3200-3400 cm-1. The aromatic C-H stretching vibrations of the phenyl group are observed around 3000-3100 cm-1, while the aliphatic C-H stretching vibrations of the bicyclic system appear just below 3000 cm-1.
| Functional Group | Absorption Range (cm-1) |
|---|---|
| N-H stretch | 3200-3400 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | <3000 |
| C=O stretch (Lactam) | ~1668 |
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]+ would be expected at m/z 173. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic cleavages of the bicyclic ring system. For instance, cleavage of the carbonyl group could lead to the loss of CO (28 Da), resulting in a fragment ion at m/z 145. The phenyl group could also be a source of characteristic fragments, such as the phenyl cation at m/z 77.
| Adduct | m/z |
|---|---|
| [M+H]+ | 174.09134 |
| [M+Na]+ | 196.07328 |
| [M-H]- | 172.07678 |
| [M]+ | 173.08351 |
Crystallographic Analysis for Stereochemical Assignment and Conformation Determination
To date, a single-crystal X-ray diffraction study for the parent compound, this compound, has not been reported in the scientific literature. While X-ray crystallography has been employed to determine the absolute configuration of some of its derivatives, the specific stereochemical and conformational details of the unsubstituted title compound remain to be definitively established through this method.
Conformational Analysis and Stereochemical Control
Conformational Preferences of the Azabicyclo[3.1.0]hexane System
The 3-azabicyclo[3.1.0]hexane skeleton, which forms the core of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, is a conformationally restricted system. The fusion of a five-membered pyrrolidine (B122466) ring with a three-membered cyclopropane (B1198618) ring results in a puckered structure that can adopt several conformations, primarily variations of boat and chair forms.
Studies on derivatives of this bicyclic system have shown that the preferred conformation is highly dependent on the nature and orientation of the substituents. For instance, NMR spectroscopic studies and molecular modeling of proline-templated amino acids incorporating the 3-azabicyclo[3.1.0]hexane system are consistent with a flattened boat conformation. acs.org In contrast, 1H NMR spectroscopic investigations of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have identified the presence of a chair conformation for certain endo-substituted compounds. rsc.orgrsc.org However, the corresponding diastereomers and N-demethyl-endo-morpholino compounds were found to favor a boat conformation. rsc.orgrsc.org These findings underscore the subtle energetic balance between different conformational states, which can be tipped by changes in substitution patterns.
Strategies for Controlling Relative and Absolute Stereochemistry
The synthesis of this compound and related structures presents a significant stereochemical challenge due to the presence of multiple stereocenters. The development of stereoselective synthetic methods is therefore of paramount importance.
Several strategies have been employed to control the relative and absolute stereochemistry of the azabicyclo[3.1.0]hexane core. One prominent method is the dirhodium(II)-catalyzed intramolecular cyclopropanation of allylic diazoacetamides. The choice of the chiral dirhodium catalyst can effectively influence the diastereoselectivity of the cyclopropane ring formation, leading to a preference for either the exo or endo isomer. nih.govacs.org For instance, the use of different dirhodium catalysts in the cyclopropanation with ethyl diazoacetate has been shown to yield varying ratios of exo and endo diastereomers. nih.govacs.org
Another versatile approach is the 1,3-dipolar cycloaddition reaction. The reaction of azomethine ylides with cyclopropenes can generate the 3-azabicyclo[3.1.0]hexane skeleton. mdpi.comnih.govbohrium.com The stereochemical outcome of this reaction is governed by the facial selectivity of the dipole addition to the dipolarophile, which can be influenced by the substituents on both reacting partners. This method has been used to synthesize spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, sometimes resulting in a mixture of diastereomers. mdpi.comnih.gov
Photochemical methods have also been explored. The photochemical decomposition of pyrazolines has been utilized to synthesize CHF2-substituted 3-azabicyclo[3.1.0]hexanes. scispace.comnih.govrsc.org This approach can lead to the formation of diastereomeric products that, in some cases, can be separated by chromatographic techniques. scispace.comnih.govrsc.org
Determination and Significance of Diastereomeric Ratios in Synthetic Outcomes
The determination of the diastereomeric ratio (d.r.) is a critical aspect of characterizing the products of stereoselective syntheses. The most common analytical techniques for this purpose are ¹H NMR spectroscopy and column chromatography . nih.govacs.orgmdpi.comnih.govscispace.comnih.govrsc.org The integration of distinct signals in the ¹H NMR spectrum corresponding to each diastereomer allows for a quantitative assessment of the reaction's stereoselectivity.
The significance of achieving high diastereoselectivity lies in the fact that different diastereomers of a molecule can exhibit distinct physical, chemical, and biological properties. In medicinal chemistry, for example, one diastereomer may display the desired therapeutic effect while another could be inactive or even toxic. mdpi.comnih.gov Therefore, synthetic strategies that provide high diastereomeric ratios are highly desirable as they simplify purification processes and ensure the production of a single, well-defined stereoisomer.
The diastereomeric ratios achieved in the synthesis of substituted 3-azabicyclo[3.1.0]hexanes can vary significantly depending on the reaction conditions and the substrates used. For example, in dirhodium-catalyzed cyclopropanations, diastereomeric ratios can range from approximately 1:1 to highly selective, favoring one isomer. nih.govacs.org Similarly, in 1,3-dipolar cycloaddition reactions, the formation of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles has been reported with major to minor diastereomer ratios ranging from 2:1 to greater than 20:1. mdpi.comnih.gov
The following interactive table summarizes representative data on diastereomeric ratios obtained in the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives.
| Synthetic Method | Substrates | Catalyst/Conditions | Diastereomeric Ratio (exo:endo or trans:cis) | Reference |
| Dirhodium-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate | Rh₂(esp)₂ | Not specified, but optimization improved yield | nih.govacs.org |
| Dirhodium-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate | Rh₂(S-TPPTTL)₄ | 24:75 | nih.govacs.org |
| Dirhodium-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 17:83 | nih.govacs.org |
| Photochemical Decomposition | N-(n-propyl) maleimide, CF₂H(CH₃)CHN₂ | Photochemical | 68:32 | scispace.comnih.gov |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, Isatins, α-Amino Acids | Reflux in Methanol | >20:1 to 2:1 (major:minor) | mdpi.comnih.gov |
Advanced Applications of the 1 Phenyl 3 Azabicyclo 3.1.0 Hexan 2 One Framework in Synthetic Design
Utilization as a Versatile Core Scaffold in Complex Molecule Synthesis
The 3-azabicyclo[3.1.0]hexane framework is a recognized structural fragment in a variety of pharmaceuticals and bioactive compounds. researchgate.netrsc.org The 1-phenyl substituted lactam, in particular, serves as a versatile core scaffold, providing a robust platform for the synthesis of more complex molecules through various synthetic modifications. Its inherent structure allows for the introduction of diverse functional groups at specific vectors, enabling the creation of libraries of compounds for biological screening.
Researchers have demonstrated the utility of this scaffold in preparing a range of derivatives. For example, a multi-step sequence involving a copper-free Sonogashira coupling, a 5-exo-dig cyclization, and an ionic hydrogenation has been used to create a variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides. acs.org This highlights the framework's capacity to be elaborated into more complex structures. Furthermore, the core azabicyclo[3.1.0]hexanone structure has been a key component in the synthesis of inhibitors for critical biological targets, such as the nuclear factor-κB (NF-κB) inducing kinase (NIK), which is implicated in autoimmune and inflammatory diseases. thieme-connect.comthieme-connect.com These synthetic endeavors underscore the role of the bicyclic system as a foundational element for building functionally complex and medicinally relevant molecules. mdpi.com
| Derived Molecular Class | Synthetic Strategy Highlight | Potential Application | Reference |
|---|---|---|---|
| 4-Substituted Analogs | Sonogashira Coupling / Cyclization / Hydrogenation | Scaffolds for Medicinal Chemistry | acs.org |
| NF-κB Inducing Kinase (NIK) Inhibitors | Multi-step synthesis involving catalytic C-H activation and lactam oxidation | Therapeutics for Autoimmune Diseases | thieme-connect.comthieme-connect.com |
| Spiro-Fused Heterocycles | 1,3-Dipolar Cycloaddition of Azomethine Ylides | Antiproliferative Agents | mdpi.combeilstein-journals.org |
| Sigma (σ) Receptor Ligands | N-alkylation of the core bicyclic amine | Chemical Probes for Receptor Mapping | semanticscholar.org |
Role in the Development of Conformationally Restricted Chemical Probes
A key strategy in modern drug design is the use of conformational restriction, where a flexible molecule is locked into a more rigid structure. This approach can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding and by presenting functional groups in an optimal orientation. The 1-phenyl-3-azabicyclo[3.1.0]hexane framework is an excellent example of a conformationally restricted analog of more flexible pharmacophores, such as 3-phenylpiperidines. semanticscholar.org
This principle was effectively demonstrated in the development of new ligands for sigma (σ) receptors, which are implicated in a range of neurological functions and diseases. A series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives were synthesized to investigate how conformational restriction impacts receptor affinity. semanticscholar.org The study found that restricting the structure was not detrimental to binding and, in fact, led to compounds with high affinity for both σ1 and σ2 receptor subtypes. For instance, specific N-substituted derivatives displayed very high affinity for the σ1 receptor, with Ki values in the low nanomolar range. semanticscholar.org This research showcases the utility of the 1-phenyl-3-azabicyclo[3.1.0]hexane skeleton as a rigid probe to explore the structural requirements of receptor binding sites.
| Compound (N-Substituent) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
|---|---|---|---|
| Propyl | Moderate Affinity | Moderate Affinity | semanticscholar.org |
| 3-Methylbut-2-enyl | Moderate Affinity | Moderate Affinity | semanticscholar.org |
| (+)-14 (Specific Enantiomer) | 0.9 | Moderate Affinity | semanticscholar.org |
| (+)-15 (Specific Enantiomer) | 2.3 | Moderate Affinity | semanticscholar.org |
| (+)-18 (N-phenethyl) | High Affinity | Lower Affinity (High Selectivity for σ1) | semanticscholar.org |
Theoretical Studies on Novel Chemical Entities Derived from the Bicyclic Skeleton
In addition to its experimental applications, the 3-azabicyclo[3.1.0]hexane framework has been the subject of theoretical and computational studies aimed at understanding its formation and reactivity. These studies provide crucial insights that can guide the synthesis of novel derivatives. Density Functional Theory (DFT) calculations, for example, have been employed to thoroughly investigate the mechanism of 1,3-dipolar cycloaddition reactions used to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.gov
These computational analyses have revealed that the cycloaddition reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the azomethine ylide. beilstein-journals.org Furthermore, the calculation of transition-state energies has successfully explained the high diastereofacial selectivity observed experimentally. beilstein-journals.orgnih.gov Such theoretical work is invaluable for predicting the outcomes of complex reactions and for designing new synthetic routes to access novel chemical entities based on the 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one skeleton. Other computational methods, such as docking simulations, have also been used to predict the binding of related spiro-fused 3-azabicyclo[3.1.0]hexane structures to biological targets like actin, aiding in the rational design of potential antitumor agents. mdpi.com
| Theoretical Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) at M11/cc-pVDZ level | 1,3-Dipolar cycloaddition of cyclopropenes with an azomethine ylide | Reaction is HOMO(cyclopropene)-LUMO(ylide) controlled; calculated transition-state energies are consistent with observed stereoselectivity. | beilstein-journals.orgnih.gov |
| Ab-initio Calculations | Synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Provided an explanation for the observed cis selectivity in the initial synthetic step. | researchgate.net |
| Molecular Docking | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Predicted binding interactions with actin-related targets, supporting observed effects on cell motility. | mdpi.com |
Q & A
Basic: What are the standard synthetic routes for preparing 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one derivatives?
Methodological Answer:
Derivatives are synthesized via alkylation of the parent bicyclic amine. For example, (±)-3-(3-methylbut-2-enyl)-1-phenyl-3-azabicyclo[3.1.0]hexane (12) is prepared by reacting (±)-1-phenyl-3-azabicyclo[3.1.0]hexane with 4-bromo-2-methyl-2-butene in dry DMF at 80°C for 6 hours, followed by purification via flash column chromatography using CHCl₃/cyclohexane/EtOH (5:4:1) as eluent . Yields typically range from 51% to 90%, depending on substituent steric and electronic effects .
Basic: How are structural configurations of derivatives confirmed post-synthesis?
Methodological Answer:
Structural confirmation employs a combination of:
- ¹H/¹³C NMR : To verify substituent integration and stereochemistry (e.g., (±)-3-(1-adamantylmethyl) derivatives show distinct proton resonances at δ 1.6–2.1 ppm for adamantyl groups) .
- Elemental analysis : Experimental C, H, N values are compared to calculated values (e.g., 82.24% C observed vs. 82.20% calculated for compound 8) .
- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and absence of unreacted intermediates .
Advanced: How do substituents at the 3-position modulate σ1/σ2 receptor affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Alkyl chains : Longer chains (e.g., 3-phenylpropyl in compound 11) enhance σ1 affinity due to hydrophobic interactions with receptor pockets .
- Aromatic groups : Benzyl or phenethyl substituents (e.g., compound 9) improve selectivity for σ2 receptors, likely via π-π stacking .
- Chirality : Enantiomers (e.g., (+)-(1R,5S)-10) exhibit differential binding; resolved via chiral chromatography or crystallization with oxalic acid .
Advanced: What experimental strategies resolve enantiomers of chiral derivatives?
Methodological Answer:
Enantiomeric resolution involves:
- Chiral column chromatography : Using cellulose-based stationary phases to separate diastereomers .
- Salt formation : Treating racemates with oxalic acid dihydrate in diethyl ether to isolate enantiomers via crystallization (e.g., compound 10 yields 90% optically pure product) .
- Polarimetry : Confirming enantiopurity via specific rotation measurements (e.g., [α]D²⁰ = +60.9° for (+)-(1R,5S)-19) .
Basic: What safety precautions are critical during synthesis/handling?
Methodological Answer:
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Waste disposal : Neutralize acidic byproducts (e.g., oxalic acid salts) before disposal .
Advanced: How does conformational rigidity of the bicyclic framework influence receptor binding?
Methodological Answer:
The bicyclo[3.1.0]hexane scaffold enforces a rigid, bent conformation that mimics bioactive conformations of flexible σ ligands (e.g., 3-phenylpiperidines). Computational docking suggests:
- The cyclopropane bridge restricts rotation, aligning substituents optimally with σ1 receptor subpockets .
- X-ray crystallography of analogs (e.g., (1S,5R)-1-(4-fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride) confirms orthorhombic packing (space group P212121), stabilizing receptor-compatible conformations .
Advanced: How can discrepancies in elemental analysis data be addressed?
Methodological Answer:
Minor deviations (e.g., 0.04% C variance in compound 8) arise from:
- Sample hygroscopicity : Dry samples under vacuum before analysis .
- Combustion efficiency : Use high-purity oxygen and calibrated equipment for CHN analysis .
- Crystallinity : Recrystallize derivatives (e.g., from methanol/diethyl ether) to remove solvent impurities .
Advanced: What computational tools predict σ receptor binding modes?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Models ligand-receptor interactions using σ1 crystal structures (PDB: 6DK1) .
- DFT calculations : Assess substituent electronic effects (e.g., Hammett σ values for aryl groups) .
- InChI descriptors : Standardize compound representations for database searches (e.g., InChI=1S/C22H25NO4 for compound 19) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
